molecular formula C12H18ClNO4 B2691534 Methyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride CAS No. 174869-62-6

Methyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride

Cat. No. B2691534
CAS RN: 174869-62-6
M. Wt: 275.73
InChI Key: VEOWBYUQRCEDAR-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride is a chemical compound that has gained attention in the scientific community for its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. This compound is a derivative of the amino acid phenylalanine and has been synthesized using various methods. In

Scientific Research Applications

Methyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride has been studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, it has been studied for its effects on the central nervous system, including its potential as a neuroprotective agent. In drug discovery, it has been used as a starting material for the synthesis of various compounds.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride is not fully understood. However, it is believed to act as a modulator of various neurotransmitter systems, including dopamine, serotonin, and glutamate. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Methyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, reduce oxidative stress, and modulate various neurotransmitter systems. In vivo studies have shown its potential as a neuroprotective agent and its ability to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

Methyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It has also been extensively studied, and its effects on various systems are well documented. However, it also has some limitations. Its mechanism of action is not fully understood, and its potential side effects are not well characterized.

Future Directions

There are several future directions for research on Methyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride. One area of focus is the development of more potent and selective derivatives for the treatment of specific diseases. Another area of interest is the investigation of its effects on other neurotransmitter systems and its potential as a treatment for other neurological disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

Methyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride can be synthesized using various methods. One of the most common methods involves the reaction of 3,4-dimethoxyphenylacetonitrile with lithium aluminum hydride to form 3,4-dimethoxyphenylpropanol. The resulting product is then reacted with methyl chloroformate and ammonia to form Methyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride.

properties

IUPAC Name

methyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4.ClH/c1-15-10-5-4-8(6-11(10)16-2)9(7-13)12(14)17-3;/h4-6,9H,7,13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOWBYUQRCEDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CN)C(=O)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride

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